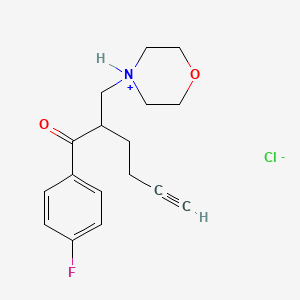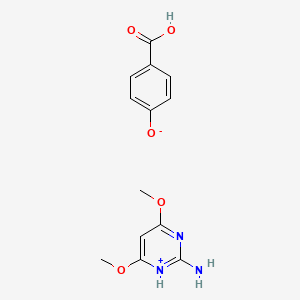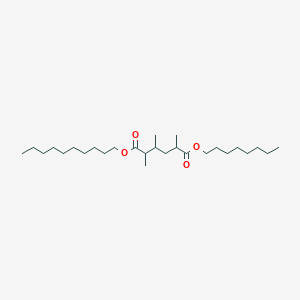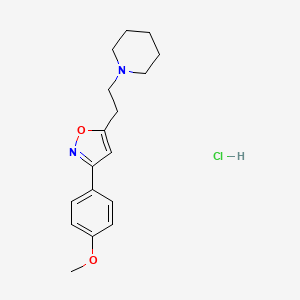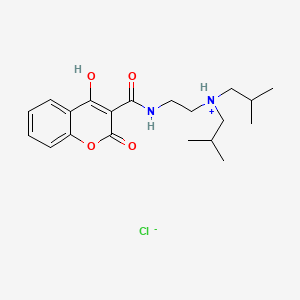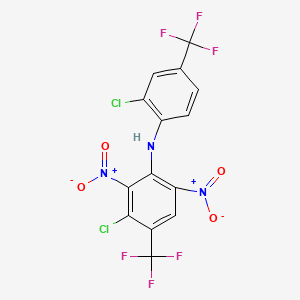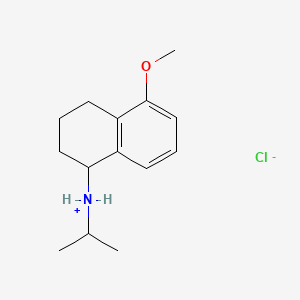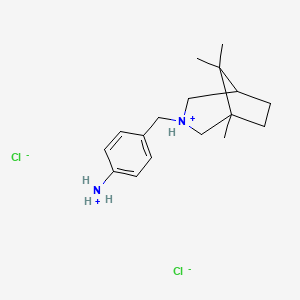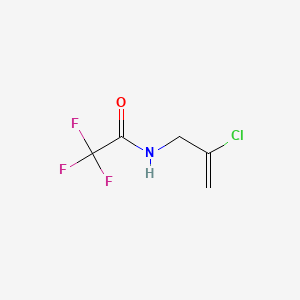
Acetamide, N-(2-chloroallyl)trifluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-(2-chloroallyl)trifluoro- is a chemical compound with significant interest in various scientific fields. It is known for its unique structural properties, which include a trifluoroacetamide group and a 2-chloroallyl substituent. This compound is utilized in various chemical reactions and has applications in multiple research domains.
Vorbereitungsmethoden
The synthesis of Acetamide, N-(2-chloroallyl)trifluoro- typically involves the reaction of 2-chloroallylamine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Analyse Chemischer Reaktionen
Acetamide, N-(2-chloroallyl)trifluoro- undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Condensation Reactions: The amide group allows for condensation reactions with various reagents.
Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Acetamide, N-(2-chloroallyl)trifluoro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of Acetamide, N-(2-chloroallyl)trifluoro- involves its interaction with specific molecular targets. The trifluoroacetamide group can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The 2-chloroallyl group may also play a role in its biological activity by interacting with cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Acetamide, N-(2-chloroallyl)trifluoro- include:
Trifluoroacetamide: Shares the trifluoroacetamide group but lacks the 2-chloroallyl substituent.
N-(2-chloroallyl)acetamide: Similar structure but without the trifluoro group.
The uniqueness of Acetamide, N-(2-chloroallyl)trifluoro- lies in the combination of the trifluoroacetamide and 2-chloroallyl groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
102585-40-0 |
|---|---|
Molekularformel |
C5H5ClF3NO |
Molekulargewicht |
187.55 g/mol |
IUPAC-Name |
N-(2-chloroprop-2-enyl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C5H5ClF3NO/c1-3(6)2-10-4(11)5(7,8)9/h1-2H2,(H,10,11) |
InChI-Schlüssel |
WJJHVMCXAATAKG-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(CNC(=O)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


